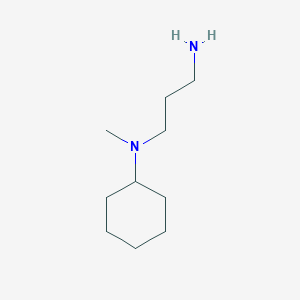

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

Description

The exact mass of the compound N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-aminopropyl)-N-cyclohexyl-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminopropyl)-N-cyclohexyl-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-cyclohexyl-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOODZUIQBJNDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427959 | |

| Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26735-20-6 | |

| Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)-N-methylcyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a synthetic compound with a structure suggestive of potential biological activity. However, as of the current scientific landscape, its specific mechanism of action remains uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the pharmacological effects of this molecule. By leveraging insights from structurally similar compounds and employing a multi-pronged experimental approach, this document outlines a pathway from hypothesis generation to in-depth mechanistic understanding. The core of this guide is a series of detailed, self-validating experimental protocols designed to rigorously test a central hypothesis: the potential interaction of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine with the polyamine biosynthesis pathway. This document is intended to serve as a roadmap for initiating a thorough investigation into the therapeutic potential of this and other novel chemical entities.

Introduction and Current Landscape

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (CAS Number: 26735-20-6) is a diamine with a molecular formula of C10H22N2 and a molecular weight of 170.30 g/mol .[1] Its structure, featuring a cyclohexyl group, a methyl group, and an aminopropyl chain, suggests a potential for interaction with various biological targets. A thorough review of the existing scientific literature reveals a significant knowledge gap regarding the pharmacological properties and mechanism of action of this specific compound.

While direct studies are absent, the structural similarity to other known bioactive molecules provides a logical starting point for investigation. Specifically, the related compound N-(3-Aminopropyl)cyclohexylamine (CAS 3312-60-5) has been identified as a competitive inhibitor of spermine and spermidine synthases.[2][3] These enzymes are critical in the polyamine biosynthesis pathway, a fundamental cellular process involved in cell growth, differentiation, and proliferation. This established activity of a close structural analog forms the basis of our primary hypothesis for the mechanism of action of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

This guide will, therefore, focus on a systematic approach to:

-

Hypothesize a primary mechanism of action based on structural analogy.

-

Outline a comprehensive, multi-tiered experimental plan to test this hypothesis.

-

Provide detailed, actionable protocols for key in silico, in vitro, and cellular assays.

-

Illustrate the experimental logic and workflows through clear diagrams.

A Hypothesis-Driven Approach: Targeting the Polyamine Pathway

Based on the known activity of N-(3-Aminopropyl)cyclohexylamine as an inhibitor of spermine and spermidine synthases[2][3], we hypothesize that the addition of a methyl group to the tertiary amine in N-(3-aminopropyl)-N-cyclohexyl-N-methylamine may modulate its interaction with these or related enzymes in the polyamine pathway. The methyl group could influence the compound's lipophilicity, steric hindrance, and overall binding affinity.

Central Hypothesis: N-(3-aminopropyl)-N-cyclohexyl-N-methylamine acts as a modulator of the polyamine biosynthesis pathway, potentially through the inhibition of key enzymes such as spermine synthase and spermidine synthase.

The following sections will detail the experimental workflows designed to rigorously test this hypothesis.

Experimental Workflows for Mechanistic Elucidation

Tier 1: In Silico and Initial Biochemical Screening

The initial phase focuses on computational modeling to predict binding affinities and preliminary enzymatic assays to gather the first experimental evidence.

3.1.1. Computational Modeling and Docking Studies

-

Objective: To predict the binding affinity and pose of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine to the active sites of human spermine synthase (hSMS) and spermidine synthase (hSRM).

-

Protocol:

-

Obtain the crystal structures of hSMS and hSRM from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine using a chemical structure drawing tool and perform energy minimization.

-

Define the binding pocket based on the co-crystallized native ligands or known active site residues.

-

Perform molecular docking using software such as AutoDock Vina or Glide.

-

Analyze the docking scores and binding poses to predict the strength of the interaction and key binding residues.

-

As a positive control, dock the known inhibitor N-(3-Aminopropyl)cyclohexylamine.

-

3.1.2. In Vitro Enzymatic Assays

-

Objective: To experimentally determine the inhibitory activity of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine against recombinant hSMS and hSRM.

-

Protocol:

-

Express and purify recombinant hSMS and hSRM.

-

Utilize a commercially available or in-house developed enzymatic assay. A common method involves monitoring the production of the co-product, 5'-methylthioadenosine (MTA), using a coupled enzyme system that leads to a colorimetric or fluorescent readout.

-

Perform initial screening at a single high concentration (e.g., 100 µM) of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

-

If significant inhibition is observed, perform a dose-response study to determine the IC50 value.

-

Conduct enzyme kinetics studies (e.g., by varying the concentration of one substrate while keeping the others constant) in the presence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Workflow for Initial Screening:

Sources

An In-depth Technical Guide to the Chemical Reactivity Profile of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity profile of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, a diamine featuring distinct primary and tertiary amine functionalities. While specific literature on this compound is limited, this document extrapolates its reactivity based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, handling, and potential applications in synthetic chemistry.

Introduction and Molecular Overview

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (CAS No. 26735-20-6) is a diamine with a molecular formula of C10H22N2.[1] Its structure incorporates a primary aliphatic amine and a tertiary amine, where the nitrogen is part of a cyclohexyl and a methyl group. This unique combination of functional groups suggests a rich and varied chemical reactivity, making it a potentially valuable building block in organic synthesis. The disparate nature of the two amine groups—a nucleophilic primary amine and a sterically hindered, basic tertiary amine—allows for selective functionalization under controlled conditions.

Table 1: Physicochemical Properties of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

| Property | Value | Source |

| CAS Number | 26735-20-6 | ChemicalBook[1] |

| Molecular Formula | C10H22N2 | ChemicalBook[1] |

| Molecular Weight | 170.3 g/mol | ChemicalBook[1] |

Synthesis Strategies

A common method for preparing similar N-alkylbis(3-aminopropyl)amines involves a two-step process: a bisconjugate addition of an alkylamine to acrylonitrile, followed by catalytic hydrogenation of the resulting dinitrile.[2]

Proposed Synthetic Workflow

A likely synthetic pathway is a two-step process starting from N-cyclohexyl-N-methylamine and acrylonitrile, followed by catalytic hydrogenation.

Caption: Proposed two-step synthesis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Chemical Reactivity Profile

The reactivity of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is dominated by the chemistry of its two amine functional groups. The primary amine is a good nucleophile and can participate in a wide range of reactions, while the tertiary amine is primarily basic and can act as a proton scavenger or a catalyst.

Basicity and Salt Formation

Both amine groups are basic and will react with acids in exothermic reactions to form ammonium salts. The primary amine is expected to have a pKa around 10-11, typical for primary alkylamines, while the tertiary amine's pKa will be slightly lower due to steric hindrance. This difference in basicity could potentially be exploited for selective protonation.

N-Acylation

N-acylation is a fundamental reaction for amines and is expected to occur selectively at the primary amine due to its greater nucleophilicity and lower steric hindrance compared to the tertiary amine.[3] This selectivity is a key feature that can be exploited in multi-step syntheses.

Experimental Protocol: Selective N-Acetylation

-

Dissolve N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

-

Slowly add acetyl chloride or acetic anhydride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Caption: Selective N-acylation of the primary amine.

N-Alkylation

Similar to acylation, N-alkylation is expected to occur preferentially at the primary amine. However, over-alkylation to form the secondary and even quaternary ammonium salt is a common side reaction.[4] To achieve mono-alkylation, careful control of stoichiometry and reaction conditions is crucial. Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride is often a more controlled method for mono-alkylation.

The tertiary amine can undergo quaternization with reactive alkylating agents, such as methyl iodide, to form a quaternary ammonium salt.

Reactions with Carbonyl Compounds

The primary amine will readily react with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed. In the case of 1,3-diamines, condensation with aldehydes or ketones can lead to the formation of hexahydropyrimidines or bisimines.[5]

Oxidation

Primary and tertiary amines can be oxidized under various conditions. The primary amine can be oxidized to a variety of products, including oximes, nitro compounds, or, with complete degradation, nitriles. The tertiary amine can be oxidized to an N-oxide with reagents like hydrogen peroxide or m-CPBA. These N-oxides can be useful intermediates in further synthetic transformations.

Thermal and Photochemical Stability

Polyamines are known to stabilize nucleic acid structures against thermal denaturation.[6][7][8] By extension, N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is expected to be a thermally stable molecule under normal conditions. At elevated temperatures, decomposition pathways would likely involve C-N and C-C bond cleavage.

The photochemical stability of aliphatic amines is generally high, though they can undergo photochemical reactions such as hydroaminoalkylation of styrenes under photoredox catalysis.[9] The photochemical reactions of aromatic amines have been more extensively studied than those of aliphatic amines.[10] Under UV irradiation, C-N bond cleavage can occur.

Potential Applications

The bifunctional nature of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine makes it a versatile building block for the synthesis of more complex molecules. Potential applications include:

-

Pharmaceuticals: As a scaffold for the synthesis of novel drug candidates. The diamine structure is a common motif in biologically active compounds.

-

Polymers: As a monomer or cross-linking agent in the production of polyamides, polyurethanes, and epoxy resins.

-

Corrosion Inhibitors: The amine groups can adsorb onto metal surfaces, providing a protective layer against corrosion.

-

Catalysis: The tertiary amine can act as a basic catalyst or as a ligand for metal catalysts.

Safety and Handling

Based on related compounds such as N,N-bis(3-aminopropyl)methylamine and N-cyclohexyl-1,3-propanediamine, N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is expected to be a corrosive and toxic substance.[11][12] It is likely to cause severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements for Structurally Similar Compounds

| Compound | GHS Hazard Statements | Source |

| N,N-bis(3-aminopropyl)methylamine | H302, H311, H314, H331 | PubChem[11] |

| N-Cyclohexyl-1,3-propanediamine | H301, H311, H314, H317, H318, H412 | PubChem[12] |

Conclusion

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine presents a rich and predictable chemical reactivity profile based on the well-understood behavior of its primary and tertiary amine functional groups. The ability to selectively functionalize the primary amine in the presence of the tertiary amine makes it a valuable and versatile intermediate for organic synthesis. While further experimental data is needed to fully characterize its properties and reactivity, this guide provides a solid foundation for researchers and developers interested in utilizing this compound in their work.

References

-

PubChem. N,N-bis(3-aminopropyl)methylamine. National Center for Biotechnology Information. [Link]

-

PubChem. N-Methylcyclohexylamine. National Center for Biotechnology Information. [Link]

- Twilton, J., Le, C., & MacMillan, D. W. (2017). The merger of photoredox and organocatalysis.

- Google Patents.

-

Denton, T. T., Joyce, A. S., & Kiely, D. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. The Journal of organic chemistry, 72(13), 4997–5000. [Link]

-

ResearchGate. N-Acylation Reactions of Amines. [Link]

- Török, B., & London, G. (2020).

-

University of Strathclyde. An organophotocatalytic late-stage N–CH3 oxidation of trialkylamines to N-formamides with O2 in continuous flow. [Link]

-

GalChimia. R&D work: Alkylation of amines with alkylboronic acids. [Link]

- Google Patents.

- Saminathan, M., & Thomas, T. (2001). Interactions with Natural Polyamines and Thermal Stability of DNA. A DSC Study and a Theoretical Reconsideration. Journal of the American Chemical Society, 123(48), 11953–11961.

-

PubChem. N-Cyclohexyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Competition between cyclisation and bisimine formation in the reaction of 1,3-diaminopropanes with aromatic aldehydes. [Link]

-

Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

-

RSC Publishing. Fullerene C60 promoted photochemical hydroamination reactions of an electron deficient alkyne with trimethylsilyl group containing tertiary N-alkylbenzylamines. [Link]

-

Synthesis of 3-(N-Cyclohexyl-N-methylamino-)-1-hydroxy-propane-1,1-diphosphonic acid. [Link]

-

ResearchGate. Photochemistry of Aliphatic and Aromatic Amines. [Link]

-

Wikipedia. Polyamine. [Link]

-

Cheméo. Chemical Properties of N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5). [Link]

-

RSC Publishing. Visible-light-mediated de-aminative alkylation of N-arylamines with alkyl Katritzky salts. [Link]

-

National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

-

MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

-

ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Link]

-

Ovid. Effects of polyamines on the thermal stability... : Nucleic Acids Research. [Link]

-

MDPI. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. [Link]

-

ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

-

PubMed Central. Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus. [Link]

-

Journal of the Chemical Society C. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. [Link]

-

ACS Omega. Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. [Link]

-

PubChem. N-Methyl-N-nitrosocyclohexanamine. National Center for Biotechnology Information. [Link]

Sources

- 1. N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | 26735-20-6 [chemicalbook.com]

- 2. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ovid.com [ovid.com]

- 8. Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. N,N-bis(3-aminopropyl)methylamine | C7H19N3 | CID 7777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Cyclohexyl-1,3-propanediamine | C9H20N2 | CID 18718 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

This technical guide provides a comprehensive overview of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, a diamine of interest in contemporary chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential applications.

Introduction

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, also known by its systematic name N1-cyclohexyl-N1-methylpropane-1,3-diamine, is a substituted diamine with the chemical formula C10H22N2. Its structure, featuring a primary amine, a tertiary amine, a cyclohexyl group, and a methyl group, provides a versatile scaffold for the synthesis of more complex molecules. This guide will delve into the known synthetic routes, spectroscopic characterization, and potential utility of this compound, particularly highlighting its emerging role in the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is presented in Table 1. It is important to note that while some data is available from chemical suppliers, experimentally verified data in peer-reviewed literature is limited.

| Property | Value | Source |

| CAS Number | 26735-20-6 | |

| Molecular Formula | C10H22N2 | |

| Molecular Weight | 170.3 g/mol | |

| Appearance | Yellow oil | [1] |

Synthesis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

The synthesis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine has been described in the literature, with a notable application in the preparation of innovative, non-symmetrical CXCR4 inhibitors with potential anticancer activity.[1] The synthetic pathway involves the deprotection of a phthalimide-protected precursor.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from commercially available reagents. The key is the initial formation of the phthalimide-protected amine, followed by its deprotection to yield the final primary amine.

Caption: Synthetic workflow for N1-cyclohexyl-N1-methylpropane-1,3-diamine.

Experimental Protocol

The following protocol is adapted from the procedure described by Pettersson et al. (2024).[1]

Materials:

-

2-(3-(cyclohexyl(methyl)amino)propyl)isoindoline-1,3-dione

-

Hydrazine monohydrate

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-(3-(cyclohexyl(methyl)amino)propyl)isoindoline-1,3-dione (1.86 mmol) in tetrahydrofuran (13 mL).

-

Add hydrazine monohydrate (55.66 mmol, 30 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified to yield N1-cyclohexyl-N1-methylpropane-1,3-diamine as a yellow oil.

Yield: 84%[1]

Spectroscopic Characterization

The structural confirmation of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is crucial for its use in further synthetic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹H-NMR (400 MHz, CDCl₃) δ (ppm): 2.74 (t, 2H), 2.49 (t, 2H), 2.40–2.31 (m, 1H), 2.24 (s, 3H), 1.84–1.74 (m, 4H), 1.69 (s, 2H), 1.65–1.55 (m, 2H), 1.28–1.15 (m, 4H), and 1.14–1.01 (m, 2H).[1]

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.

-

¹³C-NMR (100.5 MHz, CDCl₃) δ (ppm): 62.7, 51.4, 40.8, 37.7, 31.4, 28.4, 26.3, and 26.0.[1]

Applications in Drug Discovery

The primary documented application of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is as a key intermediate in the synthesis of non-symmetrical CXCR4 inhibitors.[1] The CXCR4 receptor is a promising target in cancer therapy due to its role in tumor growth, metastasis, and angiogenesis. The development of novel CXCR4 antagonists is an active area of research, and the availability of versatile building blocks like the title compound is critical for the exploration of new chemical space.

Caption: Role as an intermediate in the development of CXCR4 inhibitors.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is classified with the following hazards:

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word: Danger

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a valuable diamine intermediate with demonstrated utility in the synthesis of potential anticancer agents. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and a key application in drug discovery. As research into novel therapeutics continues, the demand for such versatile building blocks is likely to increase, making a thorough understanding of their properties and synthesis essential for the scientific community.

References

-

Cheméo. (n.d.). Chemical Properties of N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5). Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

Pettersson, S., et al. (2024). Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity. Semantic Scholar. Retrieved January 28, 2026, from [Link]

Sources

An In-depth Technical Guide to N-(3-aminopropyl)-N-cyclohexyl-N-methylamine and its Structural Congeners

This technical guide provides a comprehensive overview of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, a diamine of interest in various chemical research and development sectors. Due to the limited availability of detailed public data on this specific molecule, this guide also offers an in-depth analysis of its structurally related and more thoroughly documented congeners: N-Cyclohexyl-1,3-propanediamine, N-Methyl-1,3-propanediamine, and N,N-bis(3-aminopropyl)methylamine. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a foundational understanding and predictive insights into the properties and potential applications of this class of compounds.

Core Compound: N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a substituted diamine featuring a cyclohexyl group and a methyl group on one nitrogen atom of a 1,3-propanediamine backbone. This structure suggests potential utility as a versatile building block in organic synthesis, a ligand in coordination chemistry, or as a component in the development of functional materials.

Chemical Identity and Synonyms

A clear and unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The following table summarizes the key identifiers for N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

| Identifier | Value |

| Chemical Name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine |

| CAS Number | 26735-20-6[1] |

| Molecular Formula | C10H22N2[1] |

| Molecular Weight | 170.3 g/mol [1] |

| Synonyms | N1-Cyclohexyl-N1-methyl-1,3-propanediamine |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine are not widely available in the public domain. However, based on its structure, it is expected to be a liquid at room temperature with a characteristically amine-like odor. Its solubility in organic solvents is likely to be high, with some miscibility in water.

Synthesis Pathways

Caption: Proposed synthesis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Experimental Rationale:

-

Step 1: Michael Addition: The synthesis would likely commence with a Michael addition of N-methylcyclohexylamine to acrylonitrile. This reaction is a well-established method for forming a carbon-nitrogen bond and extending the carbon chain. The basicity of the secondary amine in N-methylcyclohexylamine facilitates its nucleophilic attack on the electron-deficient β-carbon of acrylonitrile. The reaction is typically carried out in a suitable solvent and may be catalyzed by a base.

-

Step 2: Nitrile Reduction: The resulting intermediate, 3-(cyclohexyl(methyl)amino)propanenitrile, would then undergo reduction of the nitrile group to a primary amine. Catalytic hydrogenation using a nickel-based catalyst, such as Raney nickel, is a common and effective method for this transformation. This step would yield the final product, N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Potential Applications

While specific applications for N-(3-aminopropyl)-N-cyclohexyl-N-methylamine are not extensively documented, its structural motifs suggest its potential use in areas where related diamines have found utility. These include:

-

Intermediate in Pharmaceutical Synthesis: The presence of two distinct amine functionalities allows for selective derivatization, making it a potential scaffold for the synthesis of complex molecules with biological activity.

-

Curing Agent for Polymers: Diamines are widely used as curing agents for epoxy resins, and this compound could potentially offer specific properties to the resulting polymer network.

-

Corrosion Inhibitors: The amine groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

-

Building Block for Functional Materials: It could be incorporated into larger molecules to create surfactants, chelating agents, or other functional materials.

Safety and Handling

Based on available safety data, N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

Due to its corrosive nature, strict adherence to safety protocols is essential when handling this compound. This includes the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Structural Congeners: A Comparative Analysis

To provide a more comprehensive understanding of the chemical space occupied by N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, this section details the properties and applications of three of its structural relatives.

N-Cyclohexyl-1,3-propanediamine

This compound is the unmethylated analog of the core molecule, lacking the N-methyl group.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 3312-60-5 | [2] |

| Molecular Formula | C9H20N2 | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| Boiling Point | 120-123 °C at 20 mmHg | [2] |

| Melting Point | -17 to -15 °C | [2] |

| Density | 0.917 g/mL at 25 °C | [2] |

Applications:

N-(3-Aminopropyl)cyclohexylamine has been identified as a competitive inhibitor of spermine and spermidine synthases, indicating its potential in biochemical research and as a lead compound in drug discovery.[2]

Safety Profile:

This compound is classified as toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[3] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[3]

N-Methyl-1,3-propanediamine

This molecule represents the core structure without the cyclohexyl group.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 6291-84-5 | [4] |

| Molecular Formula | C4H12N2 | [4] |

| Molecular Weight | 88.15 g/mol | [4] |

| Boiling Point | 139-141 °C | [3][4] |

| Density | 0.844 g/mL at 25 °C | [4] |

Applications:

N-Methyl-1,3-propanediamine is utilized as a building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[5] Its diamine structure allows for easy derivatization to create compounds with specific biological or chemical activities.[5]

Safety Profile:

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.

N,N-bis(3-aminopropyl)methylamine

This compound features an additional aminopropyl group in place of the cyclohexyl group.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 105-83-9 | |

| Molecular Formula | C7H19N3 | |

| Molecular Weight | 145.25 g/mol |

Applications:

This trifunctional amine is used as an intermediate in the manufacturing of various products, including plastics and resins.[6] It also finds application as a process regulator and in propellants and blowing agents.[6]

Safety Profile:

N,N-bis(3-aminopropyl)methylamine is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[6] It is also toxic if inhaled.[6]

Experimental Protocols: A General Framework

While specific protocols for N-(3-aminopropyl)-N-cyclohexyl-N-methylamine are not available, the following provides a general experimental workflow for a plausible synthesis, based on the synthesis of related compounds.

Caption: General workflow for the synthesis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Detailed Steps:

-

Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer is charged with N-methylcyclohexylamine and a suitable solvent (e.g., methanol).

-

Michael Addition: Acrylonitrile is added dropwise to the stirred solution, maintaining the temperature below a certain threshold to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Isolation of Intermediate: The reaction mixture is quenched, and the intermediate nitrile is isolated through extraction and solvent removal.

-

Reduction Setup: The isolated nitrile is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation reactor containing a Raney nickel catalyst.

-

Hydrogenation: The reactor is pressurized with hydrogen, and the reaction is stirred until hydrogen uptake ceases.

-

Catalyst Removal and Solvent Evaporation: The catalyst is carefully filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Conclusion

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a diamine with potential for a range of applications in chemical synthesis and materials science. While detailed experimental data for this specific compound is sparse, a comprehensive understanding of its properties and potential can be inferred from the analysis of its structural congeners. The synthetic pathways and experimental workflows presented in this guide provide a solid foundation for researchers to further explore the chemistry and applications of this intriguing molecule. As with any chemical research, all experimental work should be conducted with strict adherence to safety protocols.

References

-

PubChem. (n.d.). N-Cyclohexyl-1,3-propanediamine. Retrieved from [Link]

-

Chemdad. (n.d.). N-(3-AMINOPROPYL)CYCLOHEXYLAMINE. Retrieved from [Link]

-

Wikipedia. (2023). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-1,3-propanediamine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of N-Methyl-1,3-propanediamine in Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. N-Cyclohexyl-1,3-propanediamine | C9H20N2 | CID 18718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-甲基-1,3-二氨基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]

- 5. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 6. N,N-bis(3-aminopropyl)methylamine | C7H19N3 | CID 7777 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-(3-aminopropyl)-N-cyclohexyl-N-methylamine as an Epoxy Curing Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing N-(3-aminopropyl)-N-cyclohexyl-N-methylamine as a curing agent for epoxy resin systems. This document outlines the fundamental chemistry, potential performance benefits, and detailed protocols for formulation, curing, and characterization. The insights provided are grounded in established principles of epoxy chemistry and data from structurally analogous cycloaliphatic amines.

Introduction: The Role of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine in Epoxy Systems

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a cycloaliphatic amine with a unique molecular structure that suggests its potential as a versatile curing agent for epoxy resins. Its combination of a primary amine group, a tertiary amine group, and a bulky cyclohexyl group allows for a tailored curing profile and potentially enhanced performance characteristics in the final cured product. While specific data on this molecule is emerging, we can extrapolate its performance from the well-understood behavior of similar cycloaliphatic amines.

The primary amine group provides the main reactive sites for cross-linking with epoxy groups, initiating the polymerization process. The cyclohexyl group introduces rigidity and steric hindrance, which can contribute to a higher glass transition temperature (Tg) and improved thermal stability of the cured resin.[1] The presence of the tertiary amine group can act as a catalyst for the epoxy-amine reaction, potentially accelerating the cure speed.

Key Potential Advantages:

-

High Glass Transition Temperature (Tg): The rigid cycloaliphatic structure is expected to lead to cured epoxies with high Tg, making them suitable for applications requiring good high-temperature performance.[1][2]

-

Good Chemical Resistance: Epoxy systems cured with cycloaliphatic amines are known for their excellent resistance to a wide range of chemicals, including mineral acids, solvents, and organic acids.[3]

-

Enhanced Mechanical Properties: While some cycloaliphatic amines can lead to brittleness, their incorporation can also improve modulus and toughness when formulated correctly, for instance, by blending with other amines.[1][4]

The Curing Mechanism: A Stepwise Approach

The curing of epoxy resins with N-(3-aminopropyl)-N-cyclohexyl-N-methylamine follows a well-established nucleophilic addition mechanism. The active hydrogens on the primary amine group are the primary reactants.

Step 1: Primary Amine Addition The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon of the oxirane ring of the epoxy resin. This leads to the opening of the epoxy ring and the formation of a secondary amine and a hydroxyl group.

Step 2: Secondary Amine Addition The newly formed secondary amine, still possessing a reactive hydrogen, can then react with another epoxy group in the same manner. This step is crucial for the development of a highly cross-linked, three-dimensional network.

Step 3: Catalytic Effect of the Tertiary Amine The tertiary amine present in the molecule can catalyze the curing reaction. It can activate the epoxy ring, making it more susceptible to nucleophilic attack by the primary and secondary amines. This can lead to an accelerated curing process, particularly at elevated temperatures.

Diagram of the Epoxy Curing Mechanism

Caption: Workflow for preparing and characterizing epoxy samples.

Material Characterization Protocols

Adherence to standardized testing methods is crucial for generating reliable and comparable data. The following ASTM standards are recommended. [5][6][7]

Thermal Properties

-

Glass Transition Temperature (Tg) and Extent of Cure (DSC):

-

Standard: ASTM E1356

-

Protocol:

-

Prepare a small sample (5-10 mg) of the uncured mixture.

-

Perform an initial DSC scan from room temperature to approximately 250 °C at a heating rate of 10 °C/min to determine the heat of reaction.

-

For the cured sample, perform a similar scan to identify the Tg. A second scan is often used to ensure complete curing and obtain a clear Tg.

-

-

-

Thermomechanical Properties (DMA):

-

Standard: ASTM D7028

-

Protocol:

-

Use rectangular specimens of the cured epoxy.

-

Perform a temperature sweep at a fixed frequency (e.g., 1 Hz) and a heating rate of 3-5 °C/min.

-

Determine the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is often taken as the Tg. [8]

-

-

Mechanical Properties

-

Tensile Strength and Modulus:

-

Standard: ASTM D638

-

Protocol:

-

Use dog-bone shaped specimens.

-

Conduct the test at a constant crosshead speed until failure.

-

Record the tensile strength, modulus of elasticity, and elongation at break.

-

-

-

Flexural Strength and Modulus:

-

Standard: ASTM D790

-

Protocol:

-

Use rectangular bar specimens.

-

Perform a three-point bending test at a specified span-to-depth ratio.

-

Determine the flexural strength and modulus.

-

-

Chemical Resistance

-

Standard: ASTM D543

-

Protocol:

-

Prepare pre-weighed specimens of the cured epoxy.

-

Immerse the specimens in various chemical reagents (e.g., acids, bases, solvents) at a specified temperature for a defined period (e.g., 24 hours, 7 days).

-

After immersion, remove the specimens, clean, and reweigh them to determine the percentage weight change.

-

Visually inspect the specimens for any signs of degradation, such as swelling, discoloration, or cracking.

-

Data Presentation: Expected Performance

The following table summarizes the expected properties of an epoxy resin cured with N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, based on data from analogous cycloaliphatic amine systems. These values should be considered as a baseline for experimental investigation.

| Property | Expected Range | Test Method |

| Glass Transition Temp. (Tg) | 140 - 180 °C | DSC / DMA |

| Tensile Strength | 60 - 85 MPa | ASTM D638 |

| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |

| Flexural Strength | 100 - 130 MPa | ASTM D790 |

| Chemical Resistance | Good to Excellent | ASTM D543 |

Troubleshooting and Expert Insights

-

High Viscosity: If the initial viscosity of the mixture is too high, consider a short, low-temperature pre-heating of the components or the addition of a reactive diluent. However, be aware that diluents can affect the final mechanical and thermal properties.

-

Brittleness: Cured epoxies with high Tg from cycloaliphatic amines can be brittle. [1]To improve toughness, consider blending N-(3-aminopropyl)-N-cyclohexyl-N-methylamine with a more flexible amine curing agent, such as a polyetheramine.

-

Incomplete Curing: If the material appears under-cured (soft, tacky), verify the stoichiometry calculations and ensure thorough mixing. A higher post-cure temperature or longer duration may be necessary. DSC analysis can confirm the extent of the reaction.

Conclusion

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine presents a promising option as a curing agent for developing high-performance epoxy systems. Its unique structure suggests the potential for achieving a desirable balance of high glass transition temperature, good mechanical properties, and excellent chemical resistance. The protocols outlined in this guide provide a robust framework for formulating, curing, and characterizing epoxy systems based on this novel cycloaliphatic amine. As with any new material, empirical validation of the formulation and curing parameters is essential to optimize the performance for specific applications.

References

-

Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006, June 1). Specialty Chemicals Magazine. [Link]

- US20210054134A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.

-

The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. Jiangsu Tetra New Material Technology Co., Ltd. [Link]

-

(PDF) Curing of epoxy resins with amines. ResearchGate. [Link]

- WO2019170563A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.

-

Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]

-

Preparation of cycloaliphatic epoxy hybrids with non-conventional amine-curing agents. CORE. [Link]

-

ASTM D4142 - 89(2017) Standard Guide for Testing Epoxy Resins. ASTM International. [Link]

-

Thermoset Cure Chemistry Part 3: Epoxy Curing Agents. Polymer Innovation Blog. [Link]

-

Curing kinetics and mechanical properties of fast curing epoxy resins with isophorone diamine and N‐(3‐aminopropyl)‐imidazole. ResearchGate. [Link]

-

Understanding Chemical Resistance in Epoxy System. Coatings World. [Link]

-

Testing Epoxy Resins1. ASTM International. [Link]

-

The Chemistry Behind Amine-Cured Epoxy Systems. LinkedIn. [Link]

-

Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI. [Link]

-

Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. MDPI. [Link]

-

Mechanical properties of the cured epoxy resin. ResearchGate. [Link]

-

Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers. National Institutes of Health. [Link]

-

Testing Epoxy to Determine Physical Properties. Epoxyworks. [Link]

-

Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines. MDPI. [Link]

-

hardener for epoxy resins. Justia Patents. [Link]

-

ASTM D4142-89(2022) "Standard Guide for Testing Epoxy Resins". NBchao.Com. [Link]

Sources

- 1. pcimag.com [pcimag.com]

- 2. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 3. coatingsworld.com [coatingsworld.com]

- 4. WO2019170563A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems - Google Patents [patents.google.com]

- 5. store.astm.org [store.astm.org]

- 6. img.antpedia.com [img.antpedia.com]

- 7. ASTM -2022 "Standard Guide for Testing Epoxy Resins" | NBCHAO [en1.nbchao.com]

- 8. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend | MDPI [mdpi.com]

The Versatile Diamine: N-(3-aminopropyl)-N-cyclohexyl-N-methylamine as a Strategic Intermediate in Complex Molecule Synthesis

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic selection of chemical intermediates is paramount to the successful and efficient construction of complex molecular architectures. N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, a diamine possessing both a sterically hindered tertiary amine and a reactive primary amine, presents itself as a uniquely versatile building block. Its distinct structural features offer chemists a valuable tool for introducing lipophilic cyclohexyl groups and functionalizable aminopropyl chains into target molecules. This guide provides an in-depth exploration of the applications and synthetic protocols involving this intermediate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is fundamental to its effective application and safe handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 26735-20-6 | [1] |

| Molecular Formula | C₁₀H₂₂N₂ | [1] |

| Molecular Weight | 170.30 g/mol | [1] |

| Appearance | Not specified, likely a liquid based on related compounds | |

| Boiling Point | Not explicitly available for this compound. For the related N-(3-Aminopropyl)cyclohexylamine: 120-123 °C at 20 mm Hg. | |

| Solubility | Expected to be soluble in common organic solvents. | |

| Purity | Typically available in purities of 95-97%. | [1] |

Safety and Handling:

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is classified as a hazardous chemical and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. It is designated with the GHS05 (Corrosion) and GHS07 (Harmful) pictograms, with hazard statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).[1]

Synthetic Utility and Reaction Mechanisms

The synthetic utility of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine stems from the differential reactivity of its two amine functionalities. The tertiary amine, featuring a bulky cyclohexyl group and a methyl group, is a moderately strong, non-nucleophilic base, suitable for scavenging acids generated in a reaction. The primary amine, at the terminus of the propyl chain, is a potent nucleophile, readily participating in a variety of bond-forming reactions.

Application Protocol 1: Synthesis of a Bromhexine Analogue Precursor via N-Alkylation

This protocol details the N-alkylation of an ortho-nitrobenzyl bromide with the N-cyclohexyl-N-methylamine core of a related amine, a key step in the synthesis of compounds structurally related to the mucolytic agent Bromhexine.[2] This reaction highlights the utility of the tertiary amine moiety in forming stable C-N bonds. While the original patent utilizes N-methylcyclohexylamine, the protocol is directly adaptable to N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, with the understanding that the primary amine would need to be protected beforehand if selective alkylation at the tertiary amine is desired. For the purpose of this illustrative protocol, we will consider the reaction at the more sterically accessible primary amine, a common strategy in the functionalization of such diamines.

Reaction Scheme:

Figure 1: N-Alkylation of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine.

Experimental Protocol:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (1.70 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in 100 mL of anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring at room temperature, add a solution of o-nitrobenzyl bromide (2.16 g, 10 mmol) in 20 mL of anhydrous acetonitrile dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purification: Dissolve the crude oil in 50 mL of ethyl acetate and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Causality and Experimental Choices:

-

Solvent: Acetonitrile is chosen as the solvent due to its polarity, which aids in dissolving the reactants and the carbonate base, and its relatively high boiling point, which allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.

-

Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

Work-up: The aqueous work-up is essential to remove the inorganic salts and any water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

Application Protocol 2: Reductive Amination for the Synthesis of a Chiral Diamine Analogue

This protocol is adapted from the synthesis of a complex chiral 1,3-diamine and demonstrates a potential application of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine in the construction of more elaborate diamine structures.[3] This involves the reductive amination of a suitable aldehyde or ketone with the primary amine of the title compound.

Hypothetical Reaction Scheme:

Figure 2: Reductive amination workflow.

Experimental Protocol:

-

Imine Formation: In a 100 mL round-bottom flask, dissolve N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (1.70 g, 10 mmol) in 40 mL of methanol. To this solution, add cyclohexanecarboxaldehyde (1.12 g, 10 mmol) and stir at room temperature for 2 hours.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (0.45 g, 12 mmol) in small portions over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours. Quench the reaction by the slow addition of 20 mL of water.

-

Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purification: The product can be purified by column chromatography on silica gel.

Trustworthiness and Self-Validation:

The success of this protocol relies on the sequential formation of the imine followed by its in-situ reduction. The progress of the imine formation can be monitored by IR spectroscopy (disappearance of the C=O stretch of the aldehyde and appearance of the C=N stretch of the imine). The final product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Future Directions and Broader Applications

The bifunctional nature of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds. The diamine can be used in condensation reactions with dicarbonyl compounds to form seven-membered rings or in multi-component reactions to build complex molecular scaffolds. Furthermore, its potential as a ligand for metal catalysts in asymmetric synthesis is an area ripe for exploration, given the prevalence of chiral diamines in this field.[3]

References

-

(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. Available at: [Link]

- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents.

- US2945063A - Preparation of cyclohexane methylamine. Google Patents.

-

Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. Available at: [Link]

-

Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC. Available at: [Link]

- CH622488A5 - Process for the preparation of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromobenzyl)amine. Google Patents.

- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.

-

A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. Available at: [Link]

-

US Patent - Amine which can be used in epoxy resin compositions. Googleapis.com. Available at: [Link]

-

N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. ResearchGate. Available at: [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]

-

Mechanochemical N-alkylation of imides. Beilstein Journals. Available at: [Link]

- Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine. Google Patents.

-

Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. PMC. Available at: [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI. Available at: [Link]

- US20130338369A1 - Process for the Synthesis of Aminobiphenylene. Google Patents.

-

Cover Feature: Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances (Eur. J. Org. Chem. 47/2021). ResearchGate. Available at: [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. Available at: [Link]

Sources

- 1. N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | 26735-20-6 [chemicalbook.com]

- 2. CH622488A5 - Process for the preparation of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromobenzyl)amine - Google Patents [patents.google.com]

- 3. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine [mdpi.com]

A Validated Gas Chromatography Method for the Quantitative Analysis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated gas chromatography (GC) method for the quantitative analysis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine. Amines, particularly those with multiple functional groups like the title compound, present significant challenges for GC analysis, including poor peak shape and column adsorption due to their polarity and basicity.[1][2][3][4] To overcome these issues, this protocol employs a derivatization strategy to enhance analyte volatility and thermal stability, leading to improved chromatographic performance. The method utilizes a widely available capillary column and flame ionization detection (FID), making it accessible to most analytical laboratories. Full validation of the method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose in research, quality control, and drug development settings.[5][6][7]

Introduction and Scientific Rationale

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a diamine containing primary and tertiary amine functionalities. The accurate quantification of such compounds is critical in various stages of chemical synthesis and pharmaceutical development, from monitoring reaction progress to quantifying residual impurities in final products.

The direct analysis of amines by gas chromatography is often hindered by their chemical properties. The lone pair of electrons on the nitrogen atom readily interacts with active sites (e.g., surface silanols) on the GC column and inlet liner, causing significant peak tailing and poor reproducibility.[1][2] Furthermore, the primary amine group is susceptible to thermal degradation at the high temperatures often used in GC injection ports.[8]

To mitigate these challenges, this method employs a chemical derivatization step prior to GC analysis.[3][4] Derivatization converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[3] Specifically, this protocol details a silylation reaction, which replaces the active hydrogen atoms of the primary amine group with a nonpolar trimethylsilyl (TMS) group.[9] This transformation is crucial for achieving the sharp, symmetrical peaks required for accurate and precise quantification.

Causality of Methodological Choices:

-

Derivatization: Chosen to block the highly active primary amine group, drastically reducing column interactions and improving peak symmetry. Silylation is a well-established, rapid, and effective technique for this purpose.[9]

-

Column Selection: A mid-polarity, base-deactivated column is selected. The base deactivation minimizes residual acidic sites on the support surface, which is critical for preventing peak tailing even with the un-derivatized tertiary amine moiety.[1]

-

Detector: A Flame Ionization Detector (FID) is used for its robustness, wide linear range, and universal response to carbon-containing compounds, making it ideal for quantitative analysis.

Experimental Protocol

Materials and Reagents

-

Analyte: N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (CAS: 26735-20-6), Reference Standard (≥98% purity)

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Solvent: Dichloromethane (DCM), HPLC or GC grade.

-

Internal Standard (IS): n-Hexadecane (or other suitable high-boiling, non-reactive hydrocarbon).

-

Equipment:

-

Gas Chromatograph with FID

-

Capillary GC Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler Vials (2 mL) with caps

-

Microsyringes

-

Analytical Balance

-

Vortex Mixer

-

Heating block or oven set to 70°C

-

Instrumentation and Chromatographic Conditions

All quantitative data for the GC system parameters are summarized in the table below.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Detector | Flame Ionization Detector (FID) |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Inlet Type | Split/Splitless |

| Inlet Temperature | 250°C |

| Split Ratio | 20:1 |

| Injection Volume | 1 µL |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | - Initial Temp: 100°C, hold for 2 min |

| - Ramp: 15°C/min to 280°C | |

| - Final Temp: 280°C, hold for 5 min | |

| Detector Temperature | 300°C |

| Detector Gas Flows | - H₂: 30 mL/min |

| - Air: 300 mL/min | |

| - Makeup (N₂ or He): 25 mL/min |

Preparation of Solutions

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~25 mg of n-hexadecane into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh ~25 mg of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution. To each 1 mL of the final diluted standard, add 100 µL of the IS Stock Solution. A typical concentration range would be 10, 25, 50, 100, and 250 µg/mL.

Derivatization and Sample Preparation Protocol

The following workflow illustrates the conversion of the polar analyte into a more GC-amenable derivative.

Caption: Step-by-step workflow for sample preparation and derivatization.

The chemical reaction underlying the derivatization process is visualized below.

Caption: Conversion of the polar primary amine to a stable TMS-derivative.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines.[5][6] The following performance characteristics were evaluated.

| Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze blank solvent, a placebo/matrix sample, and a sample spiked with the analyte and IS. | No interfering peaks should be observed at the retention times of the analyte or the IS in the blank or placebo chromatograms.[10] |

| Linearity | Analyze five calibration standards in triplicate covering the range of 10-250 µg/mL. Plot the peak area ratio (Analyte/IS) against the concentration. | The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[10] |

| Range | The range is established by the linearity study. | The method must demonstrate acceptable linearity, accuracy, and precision within this range.[11] |

| Accuracy (Recovery) | Analyze samples spiked with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. Calculate the percentage recovery. | The mean recovery should be within 98.0% to 102.0% at each level.[10] |

| Precision | Repeatability (Intra-assay): Perform six replicate analyses of a standard at 100% of the target concentration on the same day, with the same analyst and equipment.[11]Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Repeatability: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[10]Intermediate Precision: The RSD over two days/analysts should be ≤ 3.0%.[10] |

| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) method. Analyze progressively lower concentrations until a S/N ratio of approximately 3:1 is achieved. | S/N ≥ 3:1 |

| Limit of Quantitation (LOQ) | Determined based on the S/N method. Analyze progressively lower concentrations until a S/N ratio of approximately 10:1 is achieved, with acceptable precision (RSD ≤ 10%). | S/N ≥ 10:1 |

| Robustness | Deliberately vary critical method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min, inlet temperature ±5°C) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters, with system suitability parameters still meeting their criteria.[11] |

Data Analysis and Calculations

-

Identification: The analyte is identified by its retention time, which should match that of the derivatized reference standard.

-

Quantification:

-

Generate a linear calibration curve by plotting the peak area ratio (Area of Analyte / Area of IS) versus the concentration of the calibration standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

For an unknown sample, calculate the peak area ratio and use the regression equation to determine the concentration of the analyte:

Concentration (µg/mL) = (Peak Area Ratio - y-intercept) / slope

-

Conclusion

This application note provides a comprehensive and validated GC-FID method for the analysis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine. The described derivatization protocol effectively addresses the common chromatographic challenges associated with polar amines, yielding excellent peak shape, sensitivity, and reproducibility. The method has been validated against ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose. This protocol can be readily implemented in quality control and research laboratories for reliable quantification of the target analyte.

References

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

-

Welch, R. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, Virginia Tech. Retrieved from [Link]

-

International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5). Retrieved from [Link]

-

Suzuki, S., & Kobayashi, K. (1993). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 643(1-2), 135-147. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylcyclohexylamine, mixed isomers. National Institutes of Health (NIH). Retrieved from [Link]

- Wang, L., et al. (2019). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Pharmaceutical and Biomedical Analysis, 174, 439-445.

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

-

Metcalfe, L. D., & Martin, R. J. (1962). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Analytical Chemistry, 34(11), 1431-1434. Retrieved from [Link]

-

Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

-

Chemdad Co. (n.d.). N-(3-AMINOPROPYL)CYCLOHEXYLAMINE. Retrieved from [Link]

Sources

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. intuitionlabs.ai [intuitionlabs.ai]

- 8. bre.com [bre.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. environics.com [environics.com]

- 11. database.ich.org [database.ich.org]

The Role of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine in Pharmaceutical Synthesis: An Examination of Current Applications

Senior Application Scientist Note: This document aims to provide a comprehensive overview of the application of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine as a building block in the synthesis of pharmaceutical compounds. Despite a thorough review of scientific literature and patent databases, the direct application of this specific amine as a key starting material or intermediate in the synthesis of named, commercially available pharmaceuticals is not extensively documented in publicly accessible sources. This suggests that its use may be niche, emergent, or primarily confined to proprietary in-house research and development.

This guide will, therefore, focus on the potential applications of this molecule based on the reactivity of its functional groups and by drawing parallels with structurally similar compounds that are widely used in medicinal chemistry. We will explore its characteristics as a versatile diamine and propose its utility in the construction of complex molecular architectures relevant to drug discovery.

Physicochemical Properties and Synthetic Rationale

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (CAS No. 26735-20-6) is a diamine featuring a primary amine and a tertiary amine, with a cyclohexyl and a methyl group attached to the tertiary nitrogen.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂N₂ | [1] |

| Molecular Weight | 170.30 g/mol | [1] |

| Appearance | Liquid | General Knowledge |

| Key Features | Primary and tertiary amine functionalities, lipophilic cyclohexyl group | Inferred from structure |

The presence of two distinct amine functionalities with different steric and electronic environments makes N-(3-aminopropyl)-N-cyclohexyl-N-methylamine a potentially valuable building block in pharmaceutical synthesis. The primary amine offers a reactive site for a wide range of chemical transformations, while the tertiary amine can act as an internal base or a point of attachment with different selectivity. The cyclohexyl group increases the lipophilicity of the molecule, a property that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Potential Applications in Pharmaceutical Synthesis

Based on the chemical nature of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, several potential applications in pharmaceutical synthesis can be envisaged. These are largely extrapolated from established synthetic methodologies where similar diamines are employed.

Role as a Scaffold or Linker in Bioactive Molecules